molecular formula C12H10BrNO2S2 B3052638 (4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one CAS No. 430459-57-7

(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No.: B3052638
CAS No.: 430459-57-7
M. Wt: 344.3 g/mol
InChI Key: ZFFSRKSCKBCCIT-UHFFFAOYSA-N
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Description

(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a synthetic organic compound that belongs to the thiazolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a methoxy group on the benzylidene moiety, along with a methylthio group on the thiazolone ring, suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(methylthio)-1,3-thiazol-5(4H)-one under basic or acidic conditions. Common reagents used in this reaction include bases like sodium hydroxide or acids like hydrochloric acid. The reaction is usually carried out in a suitable solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated product.

    Substitution: Substituted thiazolone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazolone ring and the bromine atom suggests that it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure may allow it to inhibit specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties might make it suitable for applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of (4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the thiazolone ring may play crucial roles in binding to the target site, while the methoxy and methylthio groups could influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(2-Methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one: Lacks the bromine atom, which may result in different biological activities.

    (4Z)-4-(5-Bromo-2-hydroxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and biological properties.

    (4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(ethylthio)-1,3-thiazol-5(4H)-one: Has an ethylthio group instead of a methylthio group, which may affect its chemical and biological behavior.

Uniqueness

The uniqueness of (4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one lies in its specific combination of functional groups. The presence of the bromine atom, methoxy group, and methylthio group on the thiazolone ring provides a distinct chemical profile that can lead to unique reactivity and biological activities compared to similar compounds.

Properties

IUPAC Name

4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S2/c1-16-10-4-3-8(13)5-7(10)6-9-11(15)18-12(14-9)17-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFSRKSCKBCCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387741
Record name AGN-PC-0JXKTC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430459-57-7
Record name AGN-PC-0JXKTC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
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(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
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(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
(4Z)-4-(5-Bromo-2-methoxybenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

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